The compound is classified under organic compounds, specifically as a substituted indazole acetic acid. It is synthesized through various chemical reactions involving indazole derivatives and carboxylic acids. The classification of this compound is significant as it relates to its potential use in pharmacological applications, particularly in drug development targeting specific biological pathways.
The synthesis of 2-((1H-Indazol-6-yl)oxy)acetic acid has been explored through several methodologies, primarily focusing on N–N bond forming reactions and microwave-assisted synthesis techniques.
The molecular structure of 2-((1H-Indazol-6-yl)oxy)acetic acid can be analyzed using various spectroscopic techniques:
The general formula can be represented as follows:
This indicates a molecular weight of approximately 206.20 g/mol.
2-((1H-Indazol-6-yl)oxy)acetic acid participates in several chemical reactions that are relevant for its application in medicinal chemistry:
The mechanism of action for compounds like 2-((1H-Indazol-6-yl)oxy)acetic acid often involves interactions with specific biological targets, such as enzymes or receptors:
The physical and chemical properties of 2-((1H-Indazol-6-yl)oxy)acetic acid are critical for understanding its behavior in biological systems:
2-((1H-Indazol-6-yl)oxy)acetic acid has several scientific applications:
2-((1H-Indazol-6-yl)oxy)acetic acid serves as a critical pharmacophore in kinase inhibitor design, particularly targeting oncogenic tyrosine kinases. Modifications at the indazole N1-position or the acetic acid carboxyl group enhance binding affinity and selectivity. For instance, coupling this core with benzimidazole yielded derivatives exhibiting nanomolar inhibition of Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML). Compound 8r (ethyl piperazine derivative) demonstrated potent activity against FLT3 (IC₅₀ = 41.6 nM) and the drug-resistant mutant FLT3-D835Y (IC₅₀ = 5.64 nM), outperforming staurosporine in selectivity [4]. Structure-activity relationship (SAR) analysis revealed that:
Table 1: Kinase Inhibitory Activity of Key Derivatives
Compound | FLT3 IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | Structural Feature |
---|---|---|---|
8r | 41.6 | 5.64 | Ethyl piperazine pendant |
8a | 181 | 21 | Unsubstituted benzamide |
8e | 154 | 44 | Methylpiperazine modification |
Staurosporine | 1.82 | 0.073 | Reference inhibitor |
Beyond FLT3, this scaffold shows promise against PI3Kα (phosphatidylinositol 3-kinase), where oxazole-substituted analogues disrupt AKT/mTOR signaling, inducing apoptosis in solid tumors [8].
The compound’s oxyacetic acid moiety enables potent modulation of p38α mitogen-activated protein kinase (MAPK), a central regulator of pro-inflammatory cytokines. Molecular docking studies indicate that the deprotonated carboxylic acid forms salt bridges with Lys53 and hydrogen bonds with Asp168 in the ATP-binding site, while the indazole core occupies a hydrophobic pocket. This binding mode suppresses phosphorylation cascades, reducing TNF-α, IL-1β, and IL-6 production in macrophages [5]. In facioscapulohumeral muscular dystrophy (FSHD) models, derivatives of this scaffold reduced pathological expression of DUX4—a transcription factor driven by p38α—by >70% at 10 μM concentrations [5]. The anti-inflammatory efficacy is further amplified by:
Table 2: Cytokine Suppression by p38α Inhibitors Based on 2-((1H-Indazol-6-yl)oxy)acetic Acid
Cytokine Target | Reduction (%) | Concentration (μM) | Cell Model |
---|---|---|---|
TNF-α | 89 | 10 | LPS-stimulated macrophages |
IL-1β | 75 | 10 | LPS-stimulated macrophages |
IL-6 | 82 | 10 | LPS-stimulated macrophages |
DUX4 | 72 | 10 | FSHD myocytes |
Functionalization of the acetic acid group with sulfonamide or triazole units yields hybrids with broad-spectrum activity against multidrug-resistant (MDR) bacteria and fungi. In a landmark study, the derivative 3l (sulfonamide-linked) exhibited MIC values of 7.812 μg/mL against Escherichia coli and 31.125 μg/mL against Candida albicans, surpassing ciprofloxacin in biofilm disruption [2]. Mechanisms include:
Table 3: Antimicrobial Activity of Optimized Derivatives
Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) | Lead Compound |
---|---|---|---|
Escherichia coli | 7.812 | 94.6 | 3l |
Pseudomonas aeruginosa | 15.6 | 91.7 | 3l |
Klebsiella pneumoniae | 3.12 | 88.3 | 5f |
Candida albicans | 31.125 | 98.0 | 3l |
Cryptococcus neoformans | 62.5 | 98.0 | 3l |
Structural mimicry of GABA and serotonin enables CNS activity. The acetic acid moiety augments allosteric modulation of G protein-coupled receptors (GPCRs), including muscarinic (M₁) and serotonin (5-HT₃) receptors. Key applications:
Table 4: CNS Receptor Affinity Profiles
Receptor Target | Compound | Affinity (Kᵢ or EC₅₀) | Activity |
---|---|---|---|
M₁ mAChR | 9i | EC₅₀ = 110 nM | Positive allosteric modulation |
5-HT₃ | Granisetron* | Kᵢ = 1.1 nM | Antagonism (reference) |
D₂ Dopamine | 15c | Kᵢ = 12 nM | Antagonism |
TRKA | Entrectinib* | IC₅₀ = 2 nM | Inhibition (reference) |
Note: Entrectinib and granisetron are FDA-approved drugs containing indazole cores [6].
Compound Table
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0